N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Overview
Description
“N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” is a chemical compound with the molecular formula C6H6F6N2O2 . It is a unique compound that is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” is characterized by the presence of fluorine atoms and fluorine-containing groups . The presence of these groups contributes to the unique properties of the compound .Physical And Chemical Properties Analysis
“N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” has a molecular weight of 252.117 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Molecular Docking
- Synthesis and Anticancer Application : A study by Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor.
Chemical Structure and Applications
- Chemical Structure Analysis : Serafimidou et al. (2008) researched an acetamide derivative with imidazole rings, evaluating its application as a catalyst for alkene epoxidation with H2O2.
Antimicrobial and Antioxidant Activity
- Antimicrobial and Cytotoxicity Studies : Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated their antimicrobial activity and cytotoxicity.
Herbicidal Applications
- Herbicidal Activity : Research by Wu et al. (2011) focused on synthesizing novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives and assessing their herbicidal activities.
Biological and Pharmacological Properties
- Evaluation of Biological Interactions : The study by Bharathy et al. (2021) evaluated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, including molecular docking analysis for potential fungal and cancer activities.
Catalysis Research
- Catalysis and Chemical Reactions : The work of Ashwood et al. (2004) detailed a scaleable synthesis method for a thrombin inhibitor involving various chemical reactions and catalysis processes.
Future Directions
Fluorine-containing organic compounds like “N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” are increasingly being used in the field of new drug development . The unique properties of these compounds make them valuable in medicinal chemistry, pesticides, functional materials, and other fields . As such, the future research directions may involve exploring more applications of these compounds in various fields.
properties
IUPAC Name |
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-5(11)10-2-3-12-4-6(7,8)9/h2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQBJCOKHPIETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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